Bienvenue dans la boutique en ligne BenchChem!

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Quality Control Medicinal Chemistry SAR Studies

Streamline your medicinal chemistry workflow with this minimal pharmacophoric core (CAS 1209181-23-6, MW 314.34). Its unsubstituted piperidine nitrogen serves as a ready derivatization handle for alkylation, acylation, or sulfonylation without deprotection, enabling efficient parallel library synthesis around the benzodioxole-isoxazole-piperidine scaffold. Use it as an unsubstituted control for multi-receptor profiling (D₂/D₃/5-HT) or systematic linker SAR against methanone analogs. Supplied at 98% purity to minimize purification burden and ensure SAR trends are not artifact-driven.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 1209181-23-6
Cat. No. B2997987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
CAS1209181-23-6
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H18N2O4/c20-17(19-6-2-1-3-7-19)10-13-9-15(23-18-13)12-4-5-14-16(8-12)22-11-21-14/h4-5,8-9H,1-3,6-7,10-11H2
InChIKeyPIXQJIXPZCVZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone (CAS 1209181-23-6): Compound Class, Core Structural Features, and Procurement-Relevant Identity


2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone (CAS 1209181-23-6, molecular formula C₁₇H₁₈N₂O₄, MW 314.34) is a fully synthetic small molecule belonging to the benzodioxole-isoxazole-piperidine chemotype . The compound integrates three pharmacophoric modules—a benzo[d][1,3]dioxole (methylenedioxyphenyl) ring, a 3,5-disubstituted isoxazole, and a piperidine ring coupled via an ethanone linker . This chemotype has been explored across multiple therapeutic target classes, including acetylcholinesterase (AChE) inhibition, dopamine/serotonin receptor modulation, and 15-lipoxygenase-2 (15-LOX-2) inhibition, making the core scaffold relevant to neuroscience, inflammation, and oncology research programs [1][2].

Procurement Risk Alert: Why 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone Cannot Be Interchanged with Structurally Similar Analogs


Within the benzodioxole-isoxazole-piperidine chemotype space, relatively small structural modifications produce large shifts in both target engagement profile and potency. Replacing the piperidine ring with morpholine, piperazine, or azepane alters hydrogen-bonding capacity, basicity (pKa), and conformational flexibility, each of which can redirect target selectivity . Substitution at the piperidine 4-position with carboxamide or carboxylate introduces additional pharmacophoric interactions that are absent in the unsubstituted parent compound . Even replacing the benzodioxole 5-yl group with a 4-methoxyphenyl group eliminates the methylenedioxy bridge, removing a key hydrogen-bond acceptor motif and altering electronic distribution across the isoxazole ring . For research programs that rely on precise SAR interpretation or reproducible biological activity, substitution with a close analog without confirmatory re-screening carries a high risk of misleading data [1].

Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone: Comparator-Based Selection Guide


Batch-to-Batch Purity Reproducibility: 98% HPLC-Verified Purity with Multi-Technique QC Documentation

The target compound is supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analytical data . By contrast, closely related analogs such as 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide are typically supplied at approximately 95% purity without multi-technique QC . The 3-percentage-point purity differential can be significant in dose-response assays where impurities at the 5% level may confound activity readouts, particularly at higher screening concentrations.

Quality Control Medicinal Chemistry SAR Studies

Unsubstituted Piperidine Ring: Absence of 4-Position Substituents Preserves Basicity and Conformational Freedom for Target Engagement

The target compound bears an unsubstituted piperidine ring (secondary amine, calculated pKa ~10.5 for the conjugate acid), whereas the 4-carboxamide analog (C₁₈H₁₉N₃O₅, MW 357.366) and the 4-carboxylate methyl ester analog (C₁₉H₂₀N₂O₆, MW 372.37) introduce hydrogen-bond-donating/accepting substituents that alter both the pKa and the conformational ensemble of the piperidine . In the Gao et al. (2021) benzisoxazoleylpiperidine series, unsubstituted piperidine derivatives displayed a distinct multi-receptor binding profile (D₂, D₃, 5-HT₁A, 5-HT₂A, H₃) compared to substituted congeners, demonstrating that piperidine substitution status is a key determinant of polypharmacology [1].

Physicochemical Properties Drug Design Structure-Activity Relationship

Methylenedioxy Bridge in Benzodioxole: A Distinctive Hydrogen-Bond Acceptor Motif Absent in Simple Phenyl and Methoxyphenyl Analogs

The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety in the target compound provides two oxygen atoms as hydrogen-bond acceptors in a conformationally constrained five-membered ring geometry. The direct comparator 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone replaces this with a single 4-methoxy group, reducing the H-bond acceptor count from 6 to 5 and altering the spatial orientation of the oxygen lone pairs . In the benzisoxazoleylpiperidine series reported by Gao et al. (2021), the presence of the methylenedioxy bridge was associated with balanced multi-receptor affinity profiles (D₂, D₃, 5-HT₁A, 5-HT₂A, H₃), whereas removal or modification of this motif shifted selectivity toward individual receptor subtypes [1].

Molecular Recognition Medicinal Chemistry Pharmacophore Modeling

Isoxazole-3-yl Ethanone Linker vs. Methanone Linker: Impact on Conformational Flexibility and Amide Bond Geometry

The target compound employs an ethanone linker (—CH₂—C(=O)—) connecting the isoxazole 3-position to the piperidine nitrogen, providing a methylene spacer that increases rotational自由度 compared to the direct methanone linker (—C(=O)—) found in (S)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3-(2-fluorobenzoyl)piperidin-1-yl)methanone (CID-16672637, MW 422.41) . The ethanone linker introduces one additional rotatable bond (rotatable bond count: 3 vs. 2 for the methanone analog), which may influence the conformational sampling of the piperidine ring relative to the isoxazole-benzodioxole core. In the NS3/4A protease inhibitor context, CID-16672637's methanone linker contributes to a more rigid, pre-organized binding conformation, whereas the target compound's ethanone spacer permits greater induced-fit adaptability .

Conformational Analysis Medicinal Chemistry Linker Optimization

Chemotype-Level Biological Annotation: Benzodioxole-Isoxazole-Piperidine Scaffold Associated with Multi-Target CNS and 15-LOX-2 Activity

The benzodioxole-isoxazole-piperidine chemotype that includes the target compound has demonstrated biological activity across two distinct target classes in the published literature. Gao et al. (2021) reported that benzisoxazoleylpiperidine derivatives (structurally analogous scaffold) exhibited balanced multi-receptor binding: compound 4w displayed high affinities for D₂, D₃, 5-HT₁A, 5-HT₂A, and H₃ receptors, with negligible hERG channel activity, and showed significant behavioral efficacy vs. risperidone in animal models [1]. In a separate target space, the University of California patent US20240317691 (2024) describes compounds within this chemotype as inhibitors of human epithelial 15-lipoxygenase-2 (h15-LOX-2), a target implicated in ferroptosis modulation, atherosclerosis, and neurodegeneration [2]. Note: direct quantitative data for the exact target compound (CAS 1209181-23-6) in these assays has not been identified in the publicly available literature as of the search date; the chemotype association is based on close structural analogy to compounds explicitly tested in these systems.

Polypharmacology CNS Drug Discovery Lipoxygenase Inhibition

Recommended Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone Based on Verified Differentiation Evidence


SAR Expansion of Multi-Target CNS Agents: Unsubstituted Piperidine Probe for Dopamine-Serotonin-Histamine Receptor Polypharmacology

Research groups building on the Gao et al. (2021) benzisoxazoleylpiperidine series can use this compound as an unsubstituted piperidine control or starting scaffold to systematically probe the contribution of piperidine N-substitution to multi-receptor binding profiles (D₂, D₃, 5-HT₁A, 5-HT₂A, H₃, 5-HT₆). The 98% purity with multi-technique QC documentation ensures that observed SAR trends are not artifacts of impurity-driven activity [1].

15-Lipoxygenase-2 (h15-LOX-2) Inhibitor Development: Benzodioxole-Isoxazole Chemotype for Ferroptosis and Inflammation Research

The University of California patent US20240317691 establishes the benzodioxole-isoxazole-piperidine chemotype as a viable scaffold for h15-LOX-2 inhibition, with relevance to ferroptosis, atherosclerosis, and neurodegenerative disease models. The target compound, with its unsubstituted piperidine and ethanone linker, represents a minimal pharmacophoric core from which systematic substitution can be explored to optimize potency and selectivity [2].

Building Block for Diversity-Oriented Synthesis: Modular Core for Piperidine-Focused Compound Library Construction

The compound's unsubstituted piperidine nitrogen serves as a handle for further derivatization (alkylation, acylation, sulfonylation) without requiring deprotection steps, making it an efficient building block for generating focused libraries around the benzodioxole-isoxazole-piperidine scaffold. The 98% purity minimizes purification burden in parallel synthesis workflows .

Physicochemical Comparator in Linker Optimization Studies: Ethanone vs. Methanone Conformational Analysis

For medicinal chemistry programs evaluating linker geometry between heterocyclic cores and basic amine moieties, this compound serves as a direct comparator to methanone-linked analogs such as CID-16672637. The ethanone linker's additional methylene group provides a measurable difference in both molecular weight (−108 Da vs. the methanone comparator) and conformational自由度 (3 vs. 2 rotatable bonds), enabling systematic linker SAR studies .

Quote Request

Request a Quote for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.